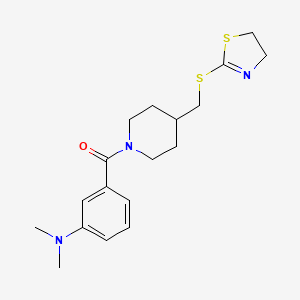

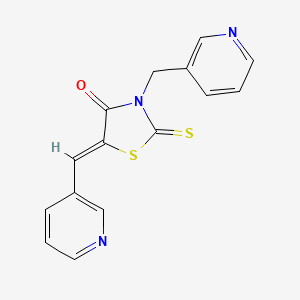

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H25N3OS2 and its molecular weight is 363.54. The purity is usually 95%.

BenchChem offers high-quality (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

The thiazole scaffold has been extensively studied for its antioxidant potential. Researchers have designed derivatives based on this ring system to act as antioxidants, protecting cells from oxidative stress. These compounds scavenge free radicals and reduce oxidative damage, contributing to overall health and disease prevention .

Analgesic and Anti-Inflammatory Activity

Certain thiazole derivatives exhibit analgesic and anti-inflammatory effects. For instance, the presence of a thiazolidinone ring has been linked to greater anti-inflammatory and analgesic activity. These properties are crucial for managing pain and inflammation in various conditions .

Antimicrobial and Antifungal Applications

Thiazoles have demonstrated antimicrobial and antifungal properties. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) owe their activity to the thiazole moiety. These molecules play a vital role in combating infections .

Antiviral Potential

While further research is needed, thiazole derivatives have shown promise as antiviral agents. Their mechanism of action involves inhibiting viral replication or entry into host cells. Investigating their efficacy against specific viruses remains an active area of study .

Diuretic Effects

Thiazoles have diuretic properties, aiding in fluid balance regulation. These compounds enhance urine production and sodium excretion, making them valuable in managing conditions like edema and hypertension .

Neuroprotective Activity

The thiazole ring contributes to neuroprotective effects. By modulating neurotransmitter systems or reducing oxidative stress, certain thiazole derivatives may help protect neurons from damage and degeneration .

Antitumor and Cytotoxic Potential

Thiazoles have been investigated for their antitumor and cytotoxic activity. For example, a specific thiazole compound demonstrated potent effects against prostate cancer cells. Researchers continue to explore these derivatives as potential cancer therapies .

Mechanism of Action

Target of Action

Thiazole compounds have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the exact structure of the compound and its intended use.

Mode of Action

The mode of action of thiazole compounds can also vary widely. For example, some thiazole compounds have been found to inhibit certain enzymes, interact with cell receptors, or interfere with the synthesis of essential biomolecules .

Biochemical Pathways

Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to inhibit the synthesis of essential biomolecules, disrupt cell signaling pathways, or induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of thiazole compounds can depend on many factors, including the compound’s solubility, its ability to cross cell membranes, and its metabolic stability .

Result of Action

The result of the action of thiazole compounds can include a variety of cellular and molecular effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or the death of cancer cells .

Action Environment

The action of thiazole compounds can be influenced by a variety of environmental factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .

properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS2/c1-20(2)16-5-3-4-15(12-16)17(22)21-9-6-14(7-10-21)13-24-18-19-8-11-23-18/h3-5,12,14H,6-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHMHCFYAMQUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)

![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)

![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)